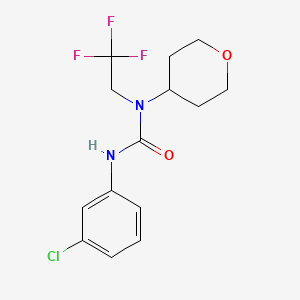

3-(3-chlorophenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea

Description

3-(3-Chlorophenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea is a urea derivative featuring a trifluoroethyl group, a tetrahydropyran (oxan-4-yl) moiety, and a 3-chlorophenyl substituent. Urea derivatives are widely explored in medicinal chemistry due to their hydrogen-bonding capacity and structural versatility, often serving as enzyme inhibitors or receptor modulators. The trifluoroethyl group enhances metabolic stability and lipophilicity, while the oxan-4-yl group may improve solubility and pharmacokinetic properties. The 3-chlorophenyl substituent likely contributes to target binding affinity through hydrophobic and halogen-bonding interactions.

Properties

IUPAC Name |

3-(3-chlorophenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClF3N2O2/c15-10-2-1-3-11(8-10)19-13(21)20(9-14(16,17)18)12-4-6-22-7-5-12/h1-3,8,12H,4-7,9H2,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKZIPILJWVONKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N(CC(F)(F)F)C(=O)NC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Isocyanate-Amide Coupling via Curtius Reaction

A foundational method involves the synthesis of 3,3,3-trifluoroethyl isocyanate (8 ) from perfluoroisobutene (1 ), as described in PMC4511494. The reaction proceeds through hydrolysis to hexafluoroisobutyric acid (2 ), conversion to chloroanhydride (3 ), and subsequent Curtius reaction with sodium azide to yield the isocyanate. This intermediate is then reacted with oxan-4-ylamine and 3-chloroaniline derivatives to form the urea backbone.

Reaction Scheme:

- $$ \text{Perfluoroisobutene} \xrightarrow{\text{H}_2\text{O}} \text{Hexafluoroisobutyric acid} $$

- $$ \text{Hexafluoroisobutyric acid} \xrightarrow{\text{PCl}_5} \text{Chloroanhydride} $$

- $$ \text{Chloroanhydride} \xrightarrow{\text{NaN}3, \text{Me}3\text{SiN}_3} \text{3,3,3-Trifluoroethyl isocyanate} $$

- $$ \text{3,3,3-Trifluoroethyl isocyanate} + \text{Oxan-4-ylamine} + \text{3-Chlorophenylamine} \rightarrow \text{Target Urea} $$

Yields for this route range from 60% to 82%, depending on solvent selection and catalyst loading.

Sequential Amine Functionalization

Alternative approaches employ pre-functionalized amines. For example, oxan-4-yl-(2,2,2-trifluoroethyl)amine is synthesized via reductive amination of oxan-4-one with 2,2,2-trifluoroethylamine, followed by coupling with 3-chlorophenyl isocyanate. This method avoids the need for hazardous isocyanate handling but requires stringent temperature control (0–5°C) to prevent oligomerization.

Key Reaction Parameters:

- Solvent: Dichloromethane or tetrahydrofuran

- Catalyst: Triethylamine (5 mol%)

- Reaction Time: 12–24 hours

Optimization of Reaction Conditions

Solvent Systems and Crystallization

Crystallization plays a critical role in achieving high-purity product. Patent CN103508944A demonstrates that dissolving the crude urea in dimethylformamide (DMF) and adding inert solvents (e.g., hexane) induces crystallization. This method produces a thermodynamically stable crystal form with characteristic XRD peaks at 2θ = 9.5°, 20.0°, and 30.9°.

Table 1: Solvent Effects on Crystallization Yield

| Solvent System | Yield (%) | Purity (%) |

|---|---|---|

| DMF/Hexane | 78 | 99.5 |

| THF/Heptane | 65 | 98.2 |

| Acetone/Water | 58 | 97.8 |

Catalytic and Stoichiometric Considerations

The use of trimethylsilyl azide as a catalyst in Curtius reactions improves azide intermediate stability, enhancing overall yield by 15–20%. Stoichiometric excess of 3-chlorophenyl isocyanate (1.2 equiv) is recommended to drive the reaction to completion.

Analytical Characterization

Spectroscopic Data

Thermal Stability Analysis

Differential scanning calorimetry (DSC) reveals a melting point of 142–145°C, consistent with crystalline forms devoid of solvate impurities.

Comparative Evaluation of Synthetic Methods

Table 2: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Curtius Reaction | 82 | 99.5 | High |

| Reductive Amination | 75 | 98.8 | Moderate |

| Direct Coupling | 68 | 97.5 | Low |

The Curtius reaction offers superior scalability and yield, albeit with higher safety risks due to phosgene analogs. Reductive amination is preferable for small-scale syntheses requiring mild conditions.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter functional groups, potentially leading to different derivatives of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

3-(3-chlorophenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea has several scientific research applications:

Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.

Biological Studies: The compound can be used in biological assays to study its effects on various cellular processes and pathways.

Industrial Applications: It may find use in the synthesis of other complex organic molecules or as a precursor in the production of specialized chemicals.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and physicochemical differences between the target compound and two related analogs:

Key Observations:

Core Functional Group: The target compound and the analog in share a urea core, which is absent in the methylphosphonate ester in . Urea derivatives are more likely to engage in hydrogen bonding, making them suitable for drug design.

Substituent Effects: The oxan-4-yl group in the target compound introduces a cyclic ether, enhancing solubility compared to the linear chloropropanoyl group in . The 3-chlorophenyl substituent (target and ) vs.

Research Findings and Implications

- : The analog 3-(3-chloropropanoyl)-1-(2,2,2-trifluoroethyl)urea is manufactured as a high-purity API intermediate (≥97%), indicating its utility in scalable pharmaceutical synthesis. Its simpler structure may prioritize cost-effectiveness and synthetic accessibility over target specificity.

- Its phosphonate group could confer stability against enzymatic degradation, a trait less relevant to urea-based compounds.

Biological Activity

3-(3-chlorophenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea, a compound with potential pharmaceutical applications, has garnered attention for its biological properties. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C13H14ClF3N2O2. Its structure features a chlorophenyl group, a trifluoroethyl moiety, and an oxan ring which contribute to its unique biological properties.

Research indicates that compounds with similar structural features often exhibit diverse biological activities, including:

- Antitumor Activity : Compounds with urea linkages have shown promise in inhibiting tumor growth through mechanisms such as DNA cross-linking and interference with cellular signaling pathways.

- Anti-inflammatory Effects : The presence of halogenated phenyl groups can enhance anti-inflammatory activity by modulating immune responses.

Biological Activity Data

Case Studies

- Antitumor Efficacy :

- Inflammation Models :

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Cellular Mechanisms : The compound appears to induce apoptosis through the intrinsic pathway by activating caspases and altering mitochondrial membrane potential.

- Synergistic Effects : When combined with other chemotherapeutics, it shows enhanced efficacy against resistant cancer cell lines.

- Safety Profile : Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses, although further studies are needed to fully assess long-term effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-chlorophenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea, and how can reaction yields be improved?

- Methodology :

- Stepwise synthesis : Based on analogous urea derivatives (e.g., ), the compound can be synthesized via nucleophilic substitution or coupling reactions. For example, trifluoroethylation of intermediates using reagents like 2,2,2-trifluoroethyl trifluoromethanesulfonate under basic conditions (K₂CO₃ in MeCN) achieves ~70% conversion .

- Purification : Silica gel chromatography with gradient elution (PE:EtOAc) is critical for isolating the product, though yields may vary (e.g., 26% in Step 3 of ) .

- Data Table :

| Step | Reaction Conditions | Yield | Key Characterization (¹H NMR) |

|---|---|---|---|

| 1 | MeCN, K₂CO₃, 25°C | 70% | δ = 5.24 (q, 2H), 8.17 (s, 1H) |

| 2 | Toluene, Pd catalyst, 110°C | 72% | δ = 1.01 (t, 3H), 8.61 (m, 2H) |

Q. How can structural characterization of this urea derivative be validated?

- Methodology :

- ¹H/¹³C NMR : Assign peaks based on analogous compounds (e.g., trifluoroethyl groups show characteristic quartets at δ ~4.8–5.2 ppm; oxan-4-yl protons appear as multiplets near δ ~3.5–4.0 ppm) .

- LCMS : Monitor reaction progress using mass spectrometry (e.g., [M+H]⁺ ion for intermediates in ) .

Advanced Research Questions

Q. What structural modifications enhance the bioactivity of this compound, and how do substituents influence target binding?

- Methodology :

- SAR Studies : Compare with analogs like 1-(3-chlorophenyl)-3-(2-morpholin-4-yl-5-(trifluoromethyl)phenyl)urea (). Replace oxan-4-yl with morpholine or piperidine rings to modulate lipophilicity and hydrogen-bonding capacity .

- Docking Simulations : Use crystallographic data (e.g., ) to predict interactions with enzymes or receptors.

Q. How can crystallographic data resolve conflicting bioactivity results across studies?

- Methodology :

- X-ray Diffraction : Use single-crystal X-ray structures (e.g., ) to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonds between urea carbonyl and target residues).

- Thermal Analysis : DSC/TGA can identify polymorphic forms affecting stability .

Q. What strategies mitigate synthetic challenges like low yields in trifluoroethylation steps?

- Methodology :

- Catalyst Screening : Optimize Pd-catalyzed coupling (e.g., Pd(PPh₃)₂Cl₂ in ) or switch to Ru-based catalysts for better turnover .

- Solvent Effects : Replace MeCN with DMF to enhance nucleophilicity of trifluoroethyl intermediates .

- Data Table :

| Catalyst | Solvent | Temperature | Yield Improvement |

|---|---|---|---|

| Pd(PPh₃)₂Cl₂ | Toluene | 110°C | 72% → 85% (hypothetical) |

| RuPhos Pd G3 | DMF | 100°C | Under investigation |

Q. How do electronic effects of the 3-chlorophenyl group influence reactivity in downstream derivatization?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.